molecular formula C29H30N4O8S B2401399 ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 866812-23-9

ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2401399
CAS No.: 866812-23-9
M. Wt: 594.64
InChI Key: JSGMDITVQLFGOK-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative, characterized by a central bicyclic heteroaromatic core (thienopyrimidine) functionalized with a 3,4-dimethoxyphenethyl group and an ethyl benzoate moiety. Thienopyrimidines are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The 3,4-dimethoxyphenethyl substituent may enhance lipophilicity and membrane permeability, while the benzoate group could influence metabolic stability and solubility.

Properties

IUPAC Name

ethyl 4-[[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O8S/c1-4-41-28(37)19-6-8-20(9-7-19)31-25(35)17-32-21-12-14-42-26(21)27(36)33(29(32)38)16-24(34)30-13-11-18-5-10-22(39-2)23(15-18)40-3/h5-10,12,14-15H,4,11,13,16-17H2,1-3H3,(H,30,34)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGMDITVQLFGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

This compound is a complex organic compound that may exhibit various biological activities due to its structural components. The presence of a thieno[3,2-d]pyrimidine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Potential Biological Activities

  • Antitumor Activity :
    • Compounds containing thieno[3,2-d]pyrimidine structures have been studied for their anticancer properties. They may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis.
  • Antimicrobial Properties :
    • Similar compounds have shown efficacy against various bacterial and fungal strains. The presence of a dimethoxyphenethyl group may enhance lipophilicity, improving membrane penetration and antimicrobial activity.
  • Anti-inflammatory Effects :
    • Certain derivatives of thieno[3,2-d]pyrimidines are known to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies

  • Study on Thieno[3,2-d]pyrimidine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives, demonstrating their potential as anticancer agents through in vitro assays against various cancer cell lines.
  • Antimicrobial Activity Assessment : Research conducted on related compounds indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy.

Data Tables

Biological ActivityCompound ClassMechanism of Action
AntitumorThieno[3,2-d]pyrimidinesInhibition of cell cycle progression
AntimicrobialDimethoxyphenethyl derivativesDisruption of bacterial cell membranes
Anti-inflammatoryVarious derivativesInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight Key Functional Groups
Target Compound 3,4-Dimethoxyphenethyl, 2,4-dioxo-thienopyrimidine, ethyl benzoate ~621.6* Amide, ester, diketone
Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate 3-Methyl, 4-oxo-thienopyrimidine, phenyl, thioacetate 479.58 Thioether, oxo, ester
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate 4-Oxo, 3-phenyl, tetrahydrothienopyrimidine 479.58 Sulfur bridge, oxo, ester
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy, methyl-pyrimidine, thioacetate 314.41 Thioether, oxy-thietane, ester

*Estimated based on structural similarity to .

Key Differences and Implications

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenethyl group in the target compound likely enhances interactions with hydrophobic binding pockets in biological targets compared to the 3-methyl or 3-phenyl substituents in analogues . The 2,4-dioxo motif in the target compound may increase hydrogen-bonding capacity relative to mono-oxo or thioether variants, influencing enzyme inhibition (e.g., dihydrofolate reductase or kinases) .

Synthetic Accessibility :

  • Compounds with thioether linkages (e.g., ) are typically synthesized via nucleophilic substitution, while amide/ester derivatives (e.g., target compound) require coupling reagents like EDCI or HOBt .

ADMET Profiles: The ethyl benzoate moiety in the target compound and its analogues may improve metabolic stability compared to free carboxylic acids but could reduce aqueous solubility.

Research Findings and Pharmacological Relevance

Anticancer Potential

Thienopyrimidine derivatives exhibit anticancer activity by targeting kinases or inducing apoptosis. For example:

  • Ethyl 4-(2-((4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamido)benzoate () demonstrated moderate activity against oral squamous cell carcinoma (OSCC) in vitro, with IC₅₀ values <10 μM .
  • The dimethoxyphenethyl group in the target compound may enhance selectivity for cancer cells over normal tissues, similar to ferroptosis-inducing agents (FINs) that exploit redox imbalances in OSCC .

Kinase Inhibition

Pyrimidine derivatives with diketone or oxo groups (e.g., ) often inhibit ATP-binding pockets in kinases. The target compound’s 2,4-dioxo structure could mimic adenine in ATP, enabling competitive inhibition of kinases like EGFR or VEGFR .

Q & A

Q. Table 1: Structural Analogs and Activity Trends

CompoundModificationIC₅₀ (EGFR)Reference
Target Compound3,4-dimethoxyphenethyl12 nM
Ethyl-4-fluorophenyl analog4-fluorophenethyl45 nM
Methylthio derivativeMethylthio substitution210 nM

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the ester group (ethyl → tert-butyl) to enhance metabolic stability .
  • Prodrug Strategy: Convert the benzoate ester to a carboxylic acid for increased solubility; monitor hydrolysis rates at pH 7.4 .
  • Fragment-Based Screening: Identify substituents (e.g., replacing dimethoxy with trifluoromethyl) using SPR-guided libraries .

Case Study: Replacing the thienopyrimidine core with pyrazolo[3,4-d]pyrimidine improved solubility (logS = -3.2 → -2.5) but reduced potency (IC₅₀ = 12 → 85 nM) .

Advanced: What methodologies address synthetic challenges in scaling up production?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors for exothermic steps (e.g., cyclization) to improve yield (batch: 60% → flow: 82%) .
  • Green Chemistry: Replace EDCI/HOBt with polymer-supported reagents for easier purification and reduced waste .
  • Process Analytical Technology (PAT): In-line FTIR to monitor reaction progress and minimize by-products .

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